(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid
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Overview
Description
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its tetrahydrofuran ring, which is substituted with two hydroxyl groups and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of suitable precursors under controlled conditions. For instance, the compound can be synthesized by the oxidation of (2S,5R)-2,5-dihydroxytetrahydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides to form esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, acid anhydrides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters
Scientific Research Applications
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-5-Hydroxypipecolic acid
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine .
Uniqueness
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C5H8O5 |
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Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2S,5R)-2,5-dihydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-3-1-2-5(9,10-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5+/m1/s1 |
InChI Key |
DXBRMOBLKYGFJY-WUJLRWPWSA-N |
Isomeric SMILES |
C1C[C@](O[C@H]1O)(C(=O)O)O |
Canonical SMILES |
C1CC(OC1O)(C(=O)O)O |
Origin of Product |
United States |
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